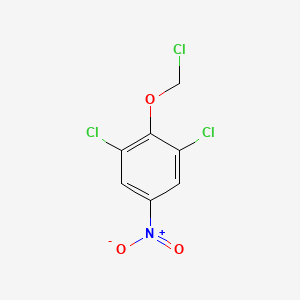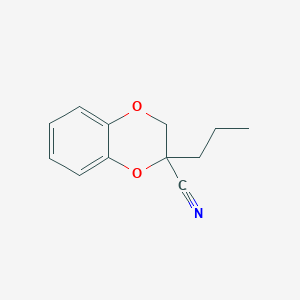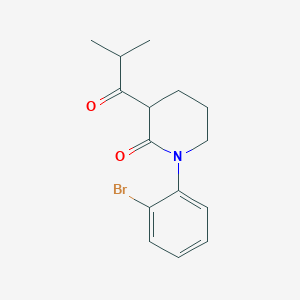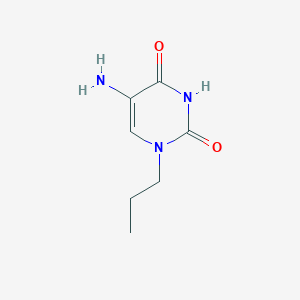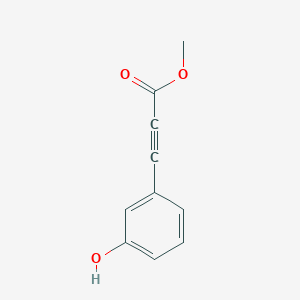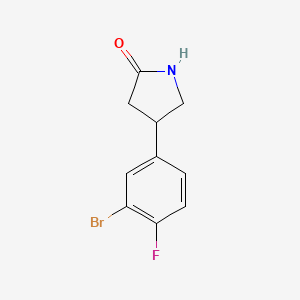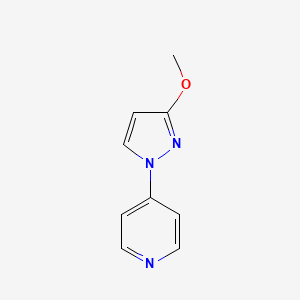
4-(3-Methoxy-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxy-1H-pyrazol-1-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-methoxy-1H-pyrazole with a pyridine derivative under specific conditions. The reaction often requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxy-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(3-Methoxy-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research has shown that derivatives of this compound may possess pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism by which 4-(3-Methoxy-1H-pyrazol-1-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific application and derivative used .
Comparison with Similar Compounds
4-(3-Methoxy-1H-pyrazol-1-yl)pyridine can be compared with other similar compounds, such as:
4-(1H-pyrazol-4-yl)pyridine: This compound has a similar structure but lacks the methoxy group, which can influence its chemical and biological properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole-pyridine framework but differ in the position of the nitrogen atoms and substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(3-methoxypyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-7-12(11-9)8-2-5-10-6-3-8/h2-7H,1H3 |
InChI Key |
XKRHKVFNBBIIGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


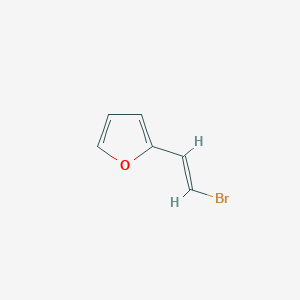
![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)


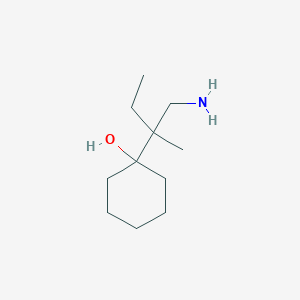
amino}acetic acid](/img/structure/B13166598.png)
